molecular formula C30H36B2O4 B12526054 2,2'-(2,5-Dihexyl-1,4-phenylene)bis(2H-1,3,2-benzodioxaborole) CAS No. 870480-82-3

2,2'-(2,5-Dihexyl-1,4-phenylene)bis(2H-1,3,2-benzodioxaborole)

Cat. No.: B12526054
CAS No.: 870480-82-3
M. Wt: 482.2 g/mol
InChI Key: AFRZORHHRWTQJD-UHFFFAOYSA-N
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Description

2,2’-(2,5-Dihexyl-1,4-phenylene)bis(2H-1,3,2-benzodioxaborole) is a complex organic compound known for its unique structural properties. It is often used in various scientific research fields due to its stability and reactivity. The compound is characterized by the presence of benzodioxaborole groups attached to a dihexyl-substituted phenylene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(2,5-Dihexyl-1,4-phenylene)bis(2H-1,3,2-benzodioxaborole) typically involves the reaction of 2,5-dihexyl-1,4-dibromobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’-(2,5-Dihexyl-1,4-phenylene)bis(2H-1,3,2-benzodioxaborole) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The benzodioxaborole groups can participate in substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles or electrophiles; reactions are conducted in polar solvents under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

2,2’-(2,5-Dihexyl-1,4-phenylene)bis(2H-1,3,2-benzodioxaborole) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(2,5-Dihexyl-1,4-phenylene)bis(2H-1,3,2-benzodioxaborole) involves its interaction with specific molecular targets and pathways. The benzodioxaborole groups can form stable complexes with various biomolecules, influencing their activity. This interaction can lead to the inhibition or activation of specific enzymes or receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(2,5-Dihexyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
  • 1,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihexylbenzene

Uniqueness

Compared to similar compounds, 2,2’-(2,5-Dihexyl-1,4-phenylene)bis(2H-1,3,2-benzodioxaborole) is unique due to its specific structural arrangement and the presence of benzodioxaborole groups. This unique structure imparts distinct chemical and physical properties, making it particularly useful in specialized applications such as advanced material synthesis and biomedical research .

Properties

CAS No.

870480-82-3

Molecular Formula

C30H36B2O4

Molecular Weight

482.2 g/mol

IUPAC Name

2-[4-(1,3,2-benzodioxaborol-2-yl)-2,5-dihexylphenyl]-1,3,2-benzodioxaborole

InChI

InChI=1S/C30H36B2O4/c1-3-5-7-9-15-23-21-26(32-35-29-19-13-14-20-30(29)36-32)24(16-10-8-6-4-2)22-25(23)31-33-27-17-11-12-18-28(27)34-31/h11-14,17-22H,3-10,15-16H2,1-2H3

InChI Key

AFRZORHHRWTQJD-UHFFFAOYSA-N

Canonical SMILES

B1(OC2=CC=CC=C2O1)C3=CC(=C(C=C3CCCCCC)B4OC5=CC=CC=C5O4)CCCCCC

Origin of Product

United States

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